5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
Molecular Formula |
C19H20N6O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2-methylanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c1-12-7-3-5-9-14(12)21-16(26)11-25-18(20)17(23-24-25)19(27)22-15-10-6-4-8-13(15)2/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
DYYDDGRWJKGSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)N |
Origin of Product |
United States |
Biological Activity
5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide, a synthetic organic compound, is classified as a triazole derivative. This compound exhibits a range of biological activities, primarily due to its structural features which include an amino group, a carbamoyl moiety, and two distinct phenyl substituents. These attributes contribute to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Anticancer Properties
Research indicates that triazole derivatives, including the compound , possess significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular processes. For example:
- Case Study : In a study evaluating similar triazole compounds, derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against different cancer cell lines (MCF-7, HCT-116, HepG2) . Although specific data for the compound was not detailed in the study, its structural similarity suggests comparable efficacy.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Triazoles are known for their ability to inhibit the growth of bacteria and fungi. In comparative studies:
- Antimicrobial Efficacy : Compounds similar to 5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide have shown effective inhibition against Escherichia coli and Staphylococcus aureus . This suggests that the compound may also possess similar antimicrobial capabilities.
Enzyme Inhibition
The compound's biological activity is partly attributed to its ability to interact with various enzymes:
- Mechanism of Action : The triazole ring structure allows for interactions with enzymes involved in metabolic pathways. For instance, it has been noted that certain triazoles inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells.
Synthesis and Structural Characteristics
The synthesis of 5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that can be optimized using various catalysts. The unique substitution pattern on the triazole ring contributes to its distinct biological activity compared to other derivatives.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | 5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide |
| SMILES | Cc1ccc(CNC(c2c(N)n(CC(Nc3c(C)cccc3)=O)nn2)=O)cc1 |
Comparative Studies
Numerous studies have highlighted the biological activity of triazoles:
- Cytotoxicity : Triazole derivatives have shown low cytotoxicity in normal cells while effectively targeting cancer cells .
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins involved in cancer progression .
Summary of Findings
The biological activity of 5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is characterized by:
- Anticancer Activity : Potential as an anticancer agent through enzyme inhibition.
- Antimicrobial Activity : Efficacy against bacterial strains.
- Low Cytotoxicity : Favorable safety profile for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, it has shown significant growth inhibition in several human tumor cell lines, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of 5-amino-N-(2-methylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Antimicrobial Properties
Triazole derivatives are also known for their antimicrobial activities. The compound's structure allows it to exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that it could be effective against resistant strains of bacteria, which is a growing concern in medical treatment .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A comprehensive study conducted by the National Cancer Institute assessed the anticancer activity of various triazole derivatives, including this compound. The results demonstrated that it significantly inhibited cell growth across multiple cancer types, supporting its further development as a therapeutic agent .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of this compound has utilized various methods to optimize yield and purity. Characterization techniques such as NMR and LC-MS have confirmed its structure and purity, which are critical for ensuring reliable biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
